molecular formula C17H27N3O2 B3849051 N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide

N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide

Katalognummer B3849051
Molekulargewicht: 305.4 g/mol
InChI-Schlüssel: GFHVJCXBALWUEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide, also known as CX614, is a potent modulator of AMPA receptors. It has been widely studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Wirkmechanismus

The mechanism of action of N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide involves the modulation of AMPA receptors, which are responsible for mediating fast excitatory synaptic transmission in the brain. N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide acts as a positive allosteric modulator of AMPA receptors, increasing the amplitude and duration of excitatory postsynaptic currents (EPSCs) and enhancing synaptic plasticity. This leads to improved neuronal communication and synaptic strength, which is essential for learning and memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide include enhanced synaptic plasticity, increased neuronal communication, and improved cognitive function. N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide has been shown to increase the amplitude and duration of EPSCs, enhance long-term potentiation (LTP), and improve memory and cognitive function in animal models. N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide has also been shown to protect dopaminergic neurons from oxidative stress and improve motor function in Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide in lab experiments include its potent modulatory effects on AMPA receptors, its ability to enhance synaptic plasticity and improve cognitive function, and its potential therapeutic applications in various neurological disorders. However, the limitations of using N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide in lab experiments include its high cost, limited availability, and potential off-target effects.

Zukünftige Richtungen

There are several future directions for the research and development of N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide. One potential direction is the optimization of the synthesis method to improve yield and purity and reduce cost. Another direction is the development of N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide analogs with improved pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to investigate the potential therapeutic applications of N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide in other neurological disorders, such as epilepsy and traumatic brain injury. Finally, the development of N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide-based therapies for the treatment of neurological disorders in humans is an important area of future research.

Wissenschaftliche Forschungsanwendungen

N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In Alzheimer's disease, N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide has been shown to improve memory and cognitive function in animal models by enhancing synaptic plasticity. In Parkinson's disease, N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function. In schizophrenia, N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide has been shown to improve cognitive deficits and reduce negative symptoms.

Eigenschaften

IUPAC Name

N-[1-(cyclohexylmethyl)piperidin-3-yl]-4-methyl-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-13-16(22-12-18-13)17(21)19-15-8-5-9-20(11-15)10-14-6-3-2-4-7-14/h12,14-15H,2-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHVJCXBALWUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)C(=O)NC2CCCN(C2)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(cyclohexylmethyl)piperidin-3-yl]-4-methyl-1,3-oxazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide
Reactant of Route 3
N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide
Reactant of Route 4
N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.